
2-Amino-1-(2,3,4-trimethoxyphenyl)ethanone Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-1-(2,3,4-trimethoxyphenyl)ethanone Hydrochloride is a chemical compound that features a trimethoxyphenyl group, which is known for its versatile pharmacophore properties. This compound is of significant interest in medicinal chemistry due to its potential bioactivity and therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2,3,4-trimethoxyphenyl)ethanone Hydrochloride typically involves the reaction of 2,3,4-trimethoxybenzaldehyde with nitromethane under basic conditions to form the corresponding nitrostyrene. This intermediate is then reduced to the amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for the reduction step and crystallization techniques for the purification of the hydrochloride salt .
化学反应分析
Types of Reactions
2-Amino-1-(2,3,4-trimethoxyphenyl)ethanone Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions typically involve the use of strong acids or bases, depending on the specific substitution reaction.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted aromatic compounds.
科学研究应用
2-Amino-1-(2,3,4-trimethoxyphenyl)ethanone Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential bioactivity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Amino-1-(2,3,4-trimethoxyphenyl)ethanone Hydrochloride involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions can lead to the disruption of cellular processes, resulting in anti-cancer and anti-microbial effects .
相似化合物的比较
Similar Compounds
2,4,5-Trimethoxyphenethylamine: Another compound with a trimethoxyphenyl group, known for its psychoactive properties.
2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone Hydrochloride: A compound with similar structural features but different pharmacological effects.
Uniqueness
2-Amino-1-(2,3,4-trimethoxyphenyl)ethanone Hydrochloride is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct bioactivity and therapeutic potential compared to other trimethoxyphenyl derivatives .
属性
分子式 |
C11H16ClNO4 |
|---|---|
分子量 |
261.70 g/mol |
IUPAC 名称 |
2-amino-1-(2,3,4-trimethoxyphenyl)ethanone;hydrochloride |
InChI |
InChI=1S/C11H15NO4.ClH/c1-14-9-5-4-7(8(13)6-12)10(15-2)11(9)16-3;/h4-5H,6,12H2,1-3H3;1H |
InChI 键 |
FVFYIBILABDAPC-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=C(C=C1)C(=O)CN)OC)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


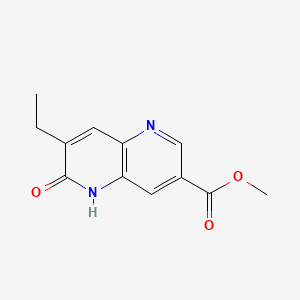
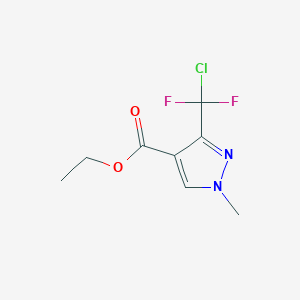

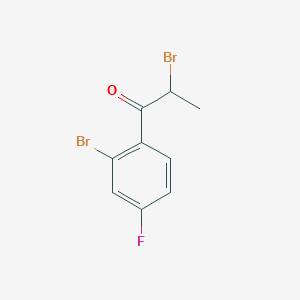
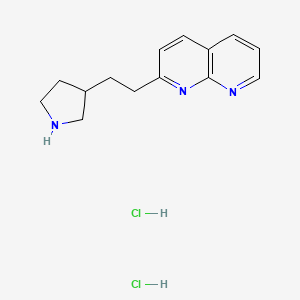
![5,6-Diethylbenzo[d]thiazol-2-amine](/img/structure/B15334721.png)
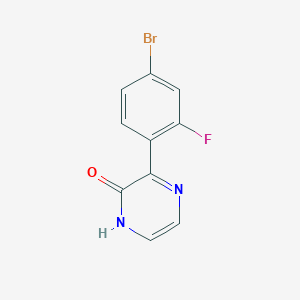
![5-Fluoro-1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione](/img/structure/B15334733.png)
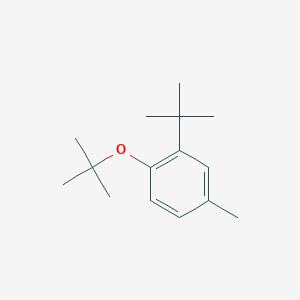
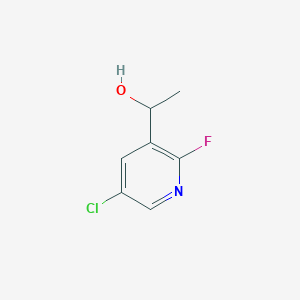
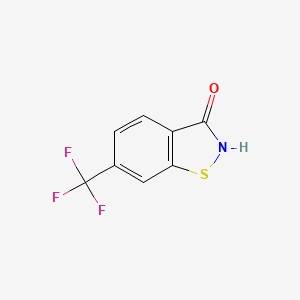
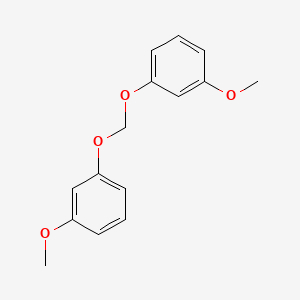
![3-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B15334774.png)

